molecular formula C17H18FNO B5845209 N-(2,6-diethylphenyl)-3-fluorobenzamide

N-(2,6-diethylphenyl)-3-fluorobenzamide

Cat. No.: B5845209
M. Wt: 271.33 g/mol
InChI Key: WIINLHWFEZBLRK-UHFFFAOYSA-N
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Description

N-(2,6-Diethylphenyl)-3-fluorobenzamide is a fluorinated aromatic amide characterized by a benzamide core substituted with a fluorine atom at the 3-position and a 2,6-diethylphenyl group attached to the amide nitrogen. The molecular formula is C₁₇H₁₈FNO, with a molecular weight of 271.33 g/mol. The compound’s structure combines lipophilic diethyl groups with the electron-withdrawing fluorine atom, which may influence its solubility, reactivity, and biological interactions.

Properties

IUPAC Name

N-(2,6-diethylphenyl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO/c1-3-12-7-5-8-13(4-2)16(12)19-17(20)14-9-6-10-15(18)11-14/h5-11H,3-4H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIINLHWFEZBLRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-diethylphenyl)-3-fluorobenzamide typically involves the reaction of 3-fluorobenzoic acid with 2,6-diethylaniline in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can help in scaling up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2,6-diethylphenyl)-3-fluorobenzamide can undergo oxidation reactions, particularly at the ethyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or other reduced derivatives, depending on the reducing agents used.

    Substitution: The fluorine atom in the benzamide structure can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

Chemistry: N-(2,6-diethylphenyl)-3-fluorobenzamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of various chemical reactions and the synthesis of novel compounds.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. It may exhibit biological activities such as anti-inflammatory, analgesic, or anticancer properties, making it a valuable candidate for drug development.

Industry: The compound is also used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2,6-diethylphenyl)-3-fluorobenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The fluorine atom in the structure can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Analogs
Compound Name Substituents on Benzamide Core Aromatic Group on Amide Nitrogen Molecular Formula Key Functional Groups
N-(2,6-Diethylphenyl)-3-fluorobenzamide 3-Fluorine 2,6-Diethylphenyl C₁₇H₁₈FNO Fluorine, Diethyl, Amide
2,6-Difluoro-N-(3-fluorophenyl)benzamide 2,6-Difluorine 3-Fluorophenyl C₁₃H₈F₃NO Multiple fluorines, Amide
N-Benzyl-2,5-difluorobenzamide 2,5-Difluorine Benzyl C₁₄H₁₁F₂NO Fluorine (meta/para), Benzyl, Amide
N-(2,6-Difluorophenyl)-3-nitrobenzenesulfonamide 3-Nitrobenzenesulfonamide 2,6-Difluorophenyl C₁₂H₈F₂N₂O₄S Sulfonamide, Nitro, Fluorine

Key Observations :

  • The 2,6-diethylphenyl group in the target compound enhances lipophilicity compared to simpler phenyl or benzyl groups in analogs . This may improve membrane permeability in biological systems.
  • The 3-fluorine substituent on the benzamide core provides moderate electron withdrawal, which is less pronounced than the 2,6-difluoro substitution in ’s compound. This difference could affect electronic interactions with biological targets.
Table 2: Comparative Properties
Property This compound (Inferred) 2,6-Difluoro-N-(3-fluorophenyl)benzamide N-Benzyl-2,5-difluorobenzamide
Lipophilicity (LogP) High (diethyl groups) Moderate (fluorine substituents) Moderate (benzyl group)
Solubility Low in water; soluble in organic solvents Similar Similar
Biological Activity Not reported in evidence Used in biochemical research Positional isomerism affects target specificity

Notable Findings:

  • Fluorine positioning significantly impacts biological activity. For example, N-benzyl-2,5-difluorobenzamide exhibits distinct pharmacokinetic properties compared to its 2,3- or 3,4-difluoro isomers due to altered steric and electronic profiles .
  • Sulfonamide analogs (e.g., ) show stronger enzyme inhibition than benzamides, highlighting the role of the sulfonamide group in target binding .

Comparison with Analog Syntheses :

  • 2,6-Difluoro-N-(3-fluorophenyl)benzamide () uses 2,6-difluorobenzoic acid and 3-fluoroaniline as precursors, with similar coupling methods.
  • N-(2,6-Difluorophenyl)-3-nitrobenzenesulfonamide () employs sulfonylation reactions, which are more complex than amide formations .

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